![molecular formula C26H26N4O5 B2412056 4-[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carbonsäure-(prop-2-en-1-yl)ester CAS No. 956790-89-9](/img/structure/B2412056.png)
4-[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carbonsäure-(prop-2-en-1-yl)ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C26H26N4O5 and its molecular weight is 474.517. The purity is usually 95%.
BenchChem offers high-quality prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behandlung neurodegenerativer Erkrankungen
Es wurde gezeigt, dass diese Verbindung die MPTP-induzierte dopaminerge Neurodegeneration durch Hemmung des STAT3-Signalwegs verbessert . Dies deutet auf mögliche Anwendungen bei der Behandlung neurodegenerativer Erkrankungen wie Parkinson-Krankheit hin .
Anti-inflammatorisches Mittel
Die Verbindung hat in mehreren entzündungshemmenden Krankheitsmodellen anti-inflammatorische Eigenschaften gezeigt . Dies macht sie zu einem möglichen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente .
Behandlung von Gedächtnisstörungen
Untersuchungen haben gezeigt, dass diese Verbindung LPS-induzierte Gedächtnisstörungen durch Hemmung des STAT3-Signalwegs verbessern kann . Dies deutet darauf hin, dass sie bei der Behandlung von Gedächtnisstörungen eingesetzt werden könnte .
Behandlung der Alzheimer-Krankheit
Die Verbindung wurde auf ihre entzündungshemmenden und anti-amyloidogenen Wirkungen getestet und zeigte in Modellen der Alzheimer-Krankheit ein Potenzial zur Verhinderung der Amyloidogenese und kognitiver Beeinträchtigung .
Behandlung der rheumatoiden Arthritis
Eine Studie hat gezeigt, dass diese Verbindung verbesserte anti-arthritische Eigenschaften und Arzneimittelähnlichkeit aufweisen könnte, was sie zu einem möglichen Kandidaten für die Behandlung der rheumatoiden Arthritis macht .
Optische Anwendungen
Organische Moleküle wie diese Verbindung sind potenzielle Kandidaten für die Modifizierung und Verbesserung linearer und nichtlinearer optischer Eigenschaften für verschiedene Anwendungen wie optisches Schalten, optische Logik, Speichereinheiten und Signalverarbeitung .
Wirkmechanismus
Target of Action
The primary target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
The compound acts as a selective STAT3 inhibitor . It interacts with STAT3, inhibiting its activation and thereby preventing the transcription of genes that are regulated by this transcription factor .
Biochemical Pathways
The inhibition of STAT3 affects several biochemical pathways. One of the key pathways is the JAK-STAT signaling pathway , which is involved in processes such as cell growth, differentiation, and immune response . By inhibiting STAT3, the compound disrupts this pathway, leading to a decrease in the transcription of genes that promote inflammation and cell proliferation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier . This suggests that the compound could have similar properties, but further studies are needed to confirm this.
Result of Action
The inhibition of STAT3 by the compound leads to a decrease in the transcription of genes that promote inflammation and cell proliferation . This can result in a reduction of inflammatory responses and a decrease in cell growth . In the context of neurodegenerative diseases, this could potentially protect against neuronal cell loss .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other molecules that bind to STAT3 could potentially affect the compound’s ability to inhibit this transcription factor . Additionally, factors such as pH and temperature could potentially affect the stability of the compound.
Eigenschaften
IUPAC Name |
prop-2-enyl 4-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-5-13-35-25(31)22-16(2)27-26(32)28-24(22)19-15-30(18-9-7-6-8-10-18)29-23(19)17-11-12-20(33-3)21(14-17)34-4/h5-12,14-15,24H,1,13H2,2-4H3,(H2,27,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMJZYKSWIKOOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C(=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

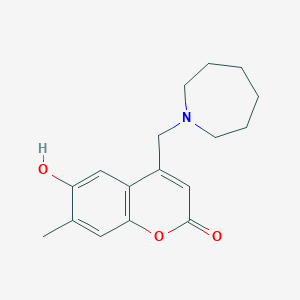
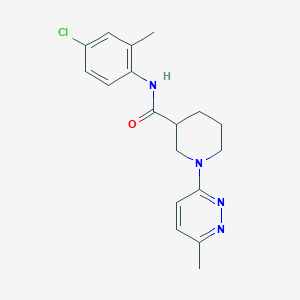
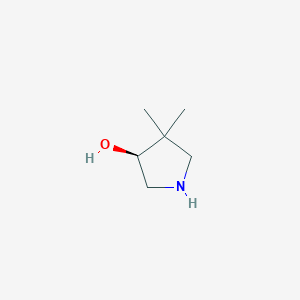

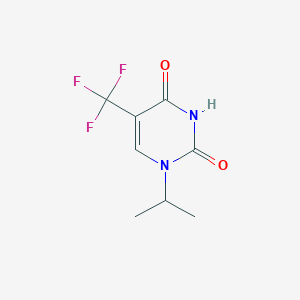
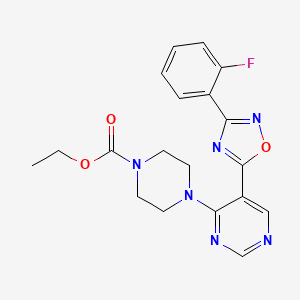
![N-(3,5-dimethoxyphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2411984.png)
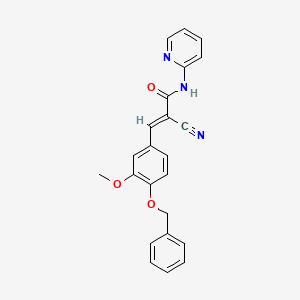
![N-(3-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2411986.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)

![N-[Cyclobutyl(pyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2411991.png)

![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2411995.png)